N-{[3-(1,3-Benzoxazol-2-yl)phenyl]carbamothioyl}-3-methylbutanamide N-{[3-(1,3-Benzoxazol-2-yl)phenyl]carbamothioyl}-3-methylbutanamide
Brand Name: Vulcanchem
CAS No.: 443292-66-8
VCID: VC0399279
InChI: InChI=1S/C19H19N3O2S/c1-12(2)10-17(23)22-19(25)20-14-7-5-6-13(11-14)18-21-15-8-3-4-9-16(15)24-18/h3-9,11-12H,10H2,1-2H3,(H2,20,22,23,25)
SMILES: CC(C)CC(=O)NC(=S)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3O2
Molecular Formula: C19H19N3O2S
Molecular Weight: 353.4g/mol

N-{[3-(1,3-Benzoxazol-2-yl)phenyl]carbamothioyl}-3-methylbutanamide

CAS No.: 443292-66-8

Main Products

VCID: VC0399279

Molecular Formula: C19H19N3O2S

Molecular Weight: 353.4g/mol

N-{[3-(1,3-Benzoxazol-2-yl)phenyl]carbamothioyl}-3-methylbutanamide - 443292-66-8

CAS No. 443292-66-8
Product Name N-{[3-(1,3-Benzoxazol-2-yl)phenyl]carbamothioyl}-3-methylbutanamide
Molecular Formula C19H19N3O2S
Molecular Weight 353.4g/mol
IUPAC Name N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-methylbutanamide
Standard InChI InChI=1S/C19H19N3O2S/c1-12(2)10-17(23)22-19(25)20-14-7-5-6-13(11-14)18-21-15-8-3-4-9-16(15)24-18/h3-9,11-12H,10H2,1-2H3,(H2,20,22,23,25)
Standard InChIKey HMOPAQLISXDPHM-UHFFFAOYSA-N
SMILES CC(C)CC(=O)NC(=S)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3O2
Canonical SMILES CC(C)CC(=O)NC(=S)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3O2
PubChem Compound 1048131
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator